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Compound of Interest

Compound Name: L-Alanine-13C3,15N

Cat. No.: B1602607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for utilizing L-Alanine-¹³C₃,¹⁵N in

Nuclear Magnetic Resonance (NMR) spectroscopy. These application notes and protocols are

designed to assist researchers in leveraging this stable isotope-labeled amino acid for various

applications, including metabolic flux analysis, protein structure determination, and quantitative

proteomics.

Introduction
L-Alanine fully labeled with carbon-13 (¹³C) at all three carbon positions and nitrogen-15 (¹⁵N) is

a powerful tool in modern NMR spectroscopy.[1][2] The incorporation of these stable isotopes

enhances sensitivity and spectral resolution, enabling detailed investigation of molecular

structures, interactions, and metabolic pathways.[3][4] The distinct NMR properties of ¹³C and

¹⁵N allow for the unambiguous tracking of alanine in complex biological systems.

Key Applications
Metabolic Flux Analysis: Tracing the metabolic fate of L-Alanine-¹³C₃,¹⁵N through central

carbon and nitrogen metabolism provides quantitative insights into the activity of key

pathways such as glycolysis and the Tricarboxylic Acid (TCA) cycle.[4][5]

Protein Structure and Dynamics: Incorporating labeled alanine into proteins facilitates

resonance assignment and the determination of three-dimensional structures and dynamics
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using multidimensional NMR experiments.[6]

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell

culture (SILAC), L-Alanine-¹³C₃,¹⁵N serves as a "heavy" internal standard for the accurate

quantification of protein expression levels.[6]

Data Presentation: NMR Spectroscopic Data
The following tables summarize the expected NMR chemical shifts and J-coupling constants for

L-Alanine-¹³C₃,¹⁵N. These values are crucial for setting up NMR experiments and for the

subsequent data analysis.

Table 1: ¹H, ¹³C, and ¹⁵N Chemical Shifts of L-Alanine

Atom Name
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

¹⁵N Chemical Shift
(ppm)

Hα 3.77 - -

Hβ 1.47 - -

Cα - 53.20 -

Cβ - 18.83 -

C' (Carbonyl) - 178.56 -

N - - 121.5 (approx.)

Chemical shifts are referenced to DSS at pH 7.4 and 298K, based on data from the Biological

Magnetic Resonance Bank (BMRB) entry bmse000028 and general amino acid chemical shift

tables.[1][2]

Table 2: Estimated J-Coupling Constants for L-Alanine-¹³C₃,¹⁵N
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Coupling Value (Hz)

¹J(Cα, N) ~ -9.8

¹J(C', N) ~ -15.5

²J(Cβ, N) ~ 0.6

¹J(Cα, Hα) ~ 145

¹J(Cβ, Hβ) ~ 125

¹J(Cα, Cβ) ~ 35

¹J(Cα, C') ~ 55

J-coupling constants are estimated based on typical values for amino acids and peptides. The

¹³C-¹⁵N coupling constants are based on theoretical calculations for trialanine.

Experimental Protocols
Detailed methodologies for key NMR experiments using L-Alanine-¹³C₃,¹⁵N are provided below.

These protocols are intended as a starting point and may require optimization based on the

specific sample, spectrometer, and research question.

Protocol 1: Sample Preparation for NMR Spectroscopy
A well-prepared sample is critical for obtaining high-quality NMR data.

Materials:

L-Alanine-¹³C₃,¹⁵N

Deuterated solvent (e.g., D₂O, deuterated buffer)

Internal standard (e.g., DSS, TSP)

High-quality 5 mm NMR tubes

Vortex mixer
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pH meter

Procedure:

Dissolve the Sample: Weigh the desired amount of L-Alanine-¹³C₃,¹⁵N and dissolve it in the

appropriate volume of deuterated solvent. For metabolomics studies, a typical concentration

is 1-10 mM.

Add Internal Standard: Add a known concentration of an internal standard for chemical shift

referencing and quantification.

Adjust pH: If necessary, adjust the pH of the sample to the desired value using small

amounts of DCl or NaOD. The pH should be measured using a pH meter calibrated for D₂O.

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube to a height

of at least 4.5 cm.[7]

Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Quality Control: Ensure the solution is free of any solid particles. If necessary, filter the

sample into the NMR tube.[7]

Protocol 2: Acquisition of a 2D ¹H-¹³C HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for

correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei.

Spectrometer Setup (Bruker TopSpin):

Load Standard Parameters: Load a standard HSQC pulse program parameter set (e.g.,

hsqcetgpsisp2.3).

Set Nuclei: Define the nuclei for the direct (¹H) and indirect (¹³C) dimensions.

Set Spectral Widths (sw):

¹H (F2 dimension): Set a spectral width that covers all proton signals of interest (e.g., 12

ppm).
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¹³C (F1 dimension): Set a spectral width that encompasses the expected ¹³C chemical

shifts of alanine (e.g., from 10 to 190 ppm).

Set Carrier Frequencies (o1p, o2p):

¹H (o1p): Center the carrier frequency on the water resonance (~4.7 ppm).

¹³C (o2p): Center the carrier frequency in the middle of the ¹³C spectral window.

Set Acquisition Parameters:

td (time domain points): 2048 in F2, 256 in F1.

ns (number of scans): Start with 8 or 16 and increase for better signal-to-noise.

d1 (relaxation delay): 1.5 - 2.0 seconds.

cnst2 (¹JCH coupling constant): Set to an average value of 145 Hz.

Receiver Gain: Set the receiver gain automatically using rga.

Start Acquisition: Start the experiment by typing zg.

Protocol 3: Acquisition of a 2D ¹H-¹⁵N HSQC Spectrum
The ¹H-¹⁵N HSQC experiment is crucial for observing the correlation between the amide proton

and its directly attached ¹⁵N nucleus.

Spectrometer Setup (Bruker TopSpin):

Load Standard Parameters: Load a standard ¹H-¹⁵N HSQC pulse program (e.g.,

hsqcetf3gpsi).

Set Nuclei: Define the nuclei for the direct (¹H) and indirect (¹⁵N) dimensions.

Set Spectral Widths (sw):

¹H (F2 dimension): Typically 12-14 ppm.
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¹⁵N (F1 dimension): A spectral width of 30-40 ppm centered around 120 ppm is usually

sufficient for amino acids.

Set Carrier Frequencies (o1p, o3p):

¹H (o1p): Center on the water resonance (~4.7 ppm).

¹⁵N (o3p): Center in the middle of the ¹⁵N spectral window.

Set Acquisition Parameters:

td: 2048 in F2, 128 in F1.

ns: Start with 16 or 32.

d1: 1.5 - 2.0 seconds.

cnst13 (¹JNH coupling constant): Set to an average value of 90-95 Hz.

Receiver Gain: Set the receiver gain automatically using rga.

Start Acquisition: Start the experiment by typing zg.

Protocol 4: NMR Data Processing
Processing of the acquired 2D NMR data is essential to obtain a high-quality spectrum for

analysis. This can be performed using software such as Bruker TopSpin or Mnova.

General Processing Workflow (using Mnova):

Open Data: Import the raw FID data into the software.

Apodization: Apply a window function (e.g., squared sine bell) to both dimensions to improve

the signal-to-noise ratio and resolution.

Zero Filling: Increase the digital resolution by zero-filling the data in both dimensions.

Fourier Transform: Perform a Fourier transform on both dimensions to convert the time-

domain data into the frequency domain.
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Phase Correction: For phase-sensitive experiments like HSQC, manually correct the phase

in both the F2 and F1 dimensions to ensure all peaks have a positive, absorptive lineshape.

Baseline Correction: Apply a baseline correction algorithm to both dimensions to correct for

any distortions in the spectral baseline.

Referencing: Calibrate the chemical shift axes using the known chemical shift of the internal

standard.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of L-Alanine-

¹³C₃,¹⁵N in NMR spectroscopy.
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Caption: Experimental workflow for NMR analysis using L-Alanine-¹³C₃,¹⁵N.
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Metabolic interplay of Glycolysis, TCA Cycle, and Alanine Metabolism.
ALT: Alanine Transaminase, PDH: Pyruvate Dehydrogenase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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